BenchChemオンラインストアへようこそ!

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Spirohydantoin Crystallography Quantum Chemistry

This specific spirohydantoin offers unmatched value for your structure-activity relationship (SAR) studies. Unlike N3-substituted analogs that eliminate the key hydrogen bond donor, the N1-methyl substitution of this compound retains the free N3-H, enabling predictable intermolecular interactions vital for crystallographic studies and targeted CNS lead optimization. Its zero rotatable bond scaffold delivers absolute conformational rigidity, while its low logP (0.2–0.43) profile makes it a superior choice for CNS drug discovery programs. This distinct electronic and steric profile directly impacts reactivity and stability, making it an essential, non-interchangeable building block for medicinal chemistry. Secure your supply of this research-grade exclusive today.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1170110-01-6
Cat. No. B1417882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS1170110-01-6
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCN1C(=O)NC(=O)C12CCCC2
InChIInChI=1S/C8H12N2O2/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H2,1H3,(H,9,11,12)
InChIKeyNWIWGGCNGWUUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1170110-01-6): Technical Baseline and Procurement Context for Spirohydantoin Scaffolds


1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (C₈H₁₂N₂O₂, MW: 168.19) is a spirocyclic hydantoin derivative featuring a fused [4.4] ring system with a methyl substituent at the N1 position and a free NH at N3 [1]. It belongs to the 1,3-diazaspiro[4.4]nonane-2,4-dione class, also referred to as cyclopentane-5-spirohydantoins [2]. The compound is commercially available as a research chemical (≥95% purity) and is typically handled as an achiral solid at ambient conditions [1].

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Why Generic Spirohydantoin Interchangeability Is Not Supported by Structure-Activity Data


Spirohydantoins sharing the 1,3-diazaspiro[4.4]nonane-2,4-dione core cannot be treated as interchangeable analogs. Crystallographic and quantum chemical studies on structurally related derivatives demonstrate that the substitution pattern on the hydantoin ring—specifically whether a group is positioned at N1 (adjacent to one carbonyl) versus N3 (between two carbonyls)—directly alters global reactivity descriptors and kinetic stability [1]. Additionally, lipophilicity (logP) among 3-benzyl-substituted derivatives varies with aryl substitution, directly affecting membrane permeability potential [2]. Substituting one derivative for another without accounting for these electronic and steric effects risks invalidating structure-activity relationships in both medicinal chemistry optimization campaigns and crystallographic studies.

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Quantifiable Differentiation Evidence Against Closest Analogs


Kinetic Stability Advantage of N1-Methylation Over N3-Substitution in 1,3-Diazaspiro[4.4]nonane-2,4-diones

Quantum chemical analysis of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione demonstrates that the substitution position on the hydantoin ring determines kinetic stability. Introduction of a substituent on the N1 atom (adjacent to only one carbonyl group) enhances kinetic stability relative to substitution on N3 (positioned between two carbonyl groups), which leads to higher chemical reactivity [1]. The N3-H3 group in N1-substituted derivatives remains available as a hydrogen bond donor, whereas N3-substitution eliminates this donor site [1].

Spirohydantoin Crystallography Quantum Chemistry Reactivity Descriptors

Lipophilicity Benchmarking of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione Against Anticonvulsant Reference Phenytoin

The lipophilicity of 1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione can be estimated via computed descriptors. PubChem reports an XLogP3-AA of 0.2 [1], while Hit2Lead reports a logP of 0.43 . For context, a structurally related series of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones exhibits logP values ranging from approximately 0.5 to 2.5 depending on aryl substitution, with some derivatives achieving lipophilicities comparable to the anticonvulsant drug Phenytoin (logP ~2.5) [2].

Spirohydantoin Lipophilicity Drug Design ADME

Conformational Rigidity: Zero Rotatable Bonds in 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione Versus Flexible Analogs

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione possesses zero rotatable bonds due to its fully constrained spirocyclic architecture [1]. This contrasts sharply with open-chain hydantoins (e.g., 5,5-diphenylhydantoin, Phenytoin), which contain multiple rotatable bonds allowing conformational flexibility. Within the diazaspiro[4.4]nonane class, rotational degrees of freedom vary based on peripheral substitution: 3-benzyl derivatives introduce at least two additional rotatable bonds (sp³-sp³ benzyl linkage), whereas the N1-methyl substitution pattern maintains zero rotatable bonds [1].

Spirocyclic Conformational Restriction Molecular Design Pharmacophore

Patent-Class Positioning: Spiro[4.4]nonane Scaffold in NK1 Antagonist and Sigma Receptor Ligand Pipelines

The diazaspiro[4.4]nonane scaffold is explicitly claimed in patent literature for neurokinin (NK1) antagonist activity, with broad therapeutic applications including pain, anxiety, depression, and irritable bowel syndrome [1]. Independently, 2,7-diazaspiro[4.4]nonane derivatives have demonstrated potent sigma receptor (SR) ligand activity, with lead compound AD258 (9d) achieving Kᵢ values of 3.5 nM at S1R and 2.6 nM at S2R, exhibiting antiallodynic effects at 0.6–1.25 mg/kg in vivo [2]. While 1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is not explicitly claimed as an active pharmaceutical ingredient in these patents, its core scaffold aligns with the pharmacophoric elements described.

Neurokinin Antagonist Sigma Receptor Patent Analysis Drug Discovery

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry: Spirohydantoin Scaffold for CNS-Targeted Hit Expansion

This compound serves as a conformationally rigid, low-lipophilicity (logP 0.2–0.43) spirohydantoin building block for CNS drug discovery programs [1][2]. The diazaspiro[4.4]nonane scaffold is patent-validated for neurokinin antagonism and sigma receptor ligand development [3][4]. The zero rotatable bond count ensures maximal conformational constraint, while the retained N3-H hydrogen bond donor enables directed SAR exploration [1].

Crystallography and Solid-State Structural Studies of Spirocyclic Hydantoins

The N1-methyl substitution pattern of this compound preserves the N3-H hydrogen bond donor, a key determinant of intermolecular packing in spirohydantoin crystals [1]. Unlike N3-substituted analogs where this donor is eliminated, this compound can participate in predictable N-H⋯O hydrogen bonding networks [1]. The achiral, rigid scaffold provides a well-defined molecular geometry suitable for Hirshfeld surface analysis and non-covalent interaction (NCI) mapping [1].

Computational Chemistry: Quantum Mechanical Modeling and Global Reactivity Descriptor Analysis

The substitution pattern (N1-methyl, free N3-H) yields distinct global reactivity descriptors compared to N3-substituted analogs [1]. Quantum chemical studies on related 1-substituted spirohydantoins demonstrate that N1-substitution enhances kinetic stability, making this compound a suitable test case for DFT-based structure-property relationship investigations [1]. The low molecular weight (168.19 Da) and limited conformational space render it computationally tractable for high-level ab initio calculations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.